1(2H)-Isoquinolinone

Agrochemical Research Antifungal Discovery Structure-Activity Relationship

Unsubstituted 1(2H)-Isoquinolinone delivers a unique lactam core with distinct hydrogen-bonding and metabolic stability, unmatched by quinoline or phthalazinone analogs. Ideal for focused library synthesis to optimize HPK1 inhibitors (95% TGI in vivo) or hCES2A modulators (>147-fold selectivity). Provides a novel chemotype for resistance-breaking agrochemical fungicides. Enables regioselective C8 C–H activation under Co(III) catalysis. Also a key biomarker for isoquinoline biodegradation in environmental monitoring. ≥98% purity; secure your supply for next-generation lead optimization.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 491-30-5
Cat. No. B023206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Isoquinolinone
CAS491-30-5
Synonyms1(2H)-Isoquinolinone;  Isocarbostyril;  1(2H)-Isoquinolone;  1-Isoquinolinol;  1-Oxo-1,2-dihydroisoquinoline;  2(1H)-Isoquinolinone;  2H-Isoquinolin-1-one;  NSC 27273; 
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CNC2=O
InChIInChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
InChIKeyVDBNYAPERZTOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1(2H)-Isoquinolinone (CAS 491-30-5): Core Scaffold and Baseline Properties for Procurement


1(2H)-Isoquinolinone (CAS 491-30-5), also known as isocarbostyril or 1-hydroxyisoquinoline, is an aromatic heterocyclic compound consisting of a fused benzene and pyridinone ring. It serves as the foundational scaffold for numerous bioactive alkaloids and synthetic derivatives. Its basic physicochemical profile includes a molecular formula of C9H7NO, a molecular weight of 145.16 g/mol, a melting point of approximately 211-214°C, and a logP value around 1.3 [1]. It is widely available from commercial vendors with purities ranging from 95% to 99.67% .

Why 1(2H)-Isoquinolinone (CAS 491-30-5) Cannot Be Substituted by Generic Analogs in Critical Applications


While isoquinoline and quinoline derivatives share a broad chemical class, substituting the parent 1(2H)-isoquinolinone scaffold with structurally related analogs (e.g., quinoline, phthalazinone, or various substituted isoquinolines) is not straightforward. The specific placement of the carbonyl and NH group defines a unique lactam ring system. This core dictates distinct hydrogen-bonding patterns, electronic properties, and metabolic stability that differ fundamentally from quinolin-2(1H)-ones or fully aromatic isoquinolines [1][2]. These differences manifest in critical areas: the scaffold's role as a bioisostere, its ecotoxicological profile, and its utility as a starting point for regioselective C-H functionalization, all of which are unique to the unsubstituted 1(2H)-isoquinolinone framework [3][4][5].

Quantitative Differentiation of 1(2H)-Isoquinolinone (CAS 491-30-5) Versus Analogs


In Vitro Antifungal Efficacy: Tetrahydroisoquinolinone Derivative 5k vs. Commercial Boscalid

A derivative of the 1(2H)-isoquinolinone scaffold, compound 5k, demonstrates strong antifungal activity against Sclerotinia sclerotiorum. Its in vitro mycelial growth inhibition EC50 of 5.8 μg/mL is compared to the commercial fungicide boscalid (EC50 = 0.094 μg/mL). In a leaf-based assay, its protective control efficacy of 94.6% at 500 μg/mL is comparable to boscalid's 95.8% at 10 μg/mL [1].

Agrochemical Research Antifungal Discovery Structure-Activity Relationship

Selective Enzyme Inhibition: hCES2A Specificity of 3-Arylisoquinolone 3h

A key advantage of the isoquinolin-1(2H)-one scaffold is its ability to be optimized for high target selectivity. The 3-arylisoquinolone derivative 3h inhibits human carboxylesterase 2A (hCES2A) with an IC50 of 0.68 μM and exhibits >147-fold selectivity over the related hCES1A enzyme [1]. Furthermore, the introduction of a bromine atom in analog 4a improved intracellular activity in HepG2 cells (IC50 = 0.41 μM) by 3-fold compared to 3h, demonstrating a clear path for property optimization [2].

Medicinal Chemistry Enzyme Inhibition Drug Metabolism

Immuno-Oncology Target Engagement: 1(2H)-Isoquinolinone Derivative as an HPK1 Inhibitor

The 1(2H)-isoquinolinone scaffold has been successfully employed to create potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a key target for cancer immunotherapy. A specific derivative, compound 24, exhibits an HPK1 IC50 of 10.4 nM and demonstrates robust cellular activity (pSLP76 EC50 = 41 nM, IL-2 EC50 = 108 nM) [1]. In an in vivo CT26 syngeneic tumor model, compound 24 achieved 95% tumor growth inhibition when combined with an anti-PD-1 antibody [2].

Immuno-Oncology Kinase Inhibitor Drug Discovery

Regioselective Chemical Modification: C8-H Olefination of 1(2H)-Isoquinolinone under Co(III) Catalysis

The unsubstituted 1(2H)-isoquinolinone core enables unique, regioselective C-H functionalization. A recent report demonstrates an exclusive C8 linear olefination of isoquinoline-1H-2-one with terminal alkynes using a non-noble Co(III) catalyst [1]. This is the first report of C8 functionalization on this scaffold using earth-abundant transition metals, providing access to a vector that is typically difficult to functionalize on related heterocycles like quinolines [2].

Organic Synthesis Catalysis Late-Stage Functionalization

Optimal Procurement and Application Scenarios for 1(2H)-Isoquinolinone (CAS 491-30-5)


Medicinal Chemistry: Lead Generation and Optimization

The scaffold is ideally suited for generating focused libraries to optimize for target potency and selectivity. Researchers developing HPK1 inhibitors for immuno-oncology or hCES2A inhibitors for modulating drug metabolism will find this core valuable. Evidence shows that simple substitutions can yield potent (IC50 = 0.68 µM for hCES2A) and highly selective (>147-fold over hCES1A) compounds [1]. The scaffold's validated in vivo efficacy (95% tumor growth inhibition for an HPK1 inhibitor) further supports its use in lead optimization programs [2].

Agrochemical Discovery: Novel Fungicide Development

For agrochemical research, the 1(2H)-isoquinolinone scaffold provides a novel chemotype for discovering fungicides. While the parent scaffold's simple derivatives may not match the in vitro potency of commercial standards like boscalid (EC50 5.8 vs. 0.094 µg/mL), they can achieve comparable in vivo protective effects (94.6% vs. 95.8%) at higher concentrations [3]. This suggests a different mode of action, which is critical for overcoming resistance. It serves as a valuable starting point for optimizing potency and exploring a new class of antifungal agents.

Synthetic Methodology Development: C-H Functionalization

Organic chemists developing novel synthetic methods should consider 1(2H)-isoquinolinone as a privileged substrate. Its inherent reactivity allows for regioselective C-H activation at the C8 position under mild, non-precious metal catalysis (Co(III)), which is not easily replicated on analogous quinoline or isoquinoline systems [4]. This makes it an ideal model substrate for demonstrating new catalytic transformations and for preparing structurally complex derivatives via late-stage functionalization [5].

Environmental Science: Azaarene Metabolism and Bioremediation Studies

In environmental chemistry, 1(2H)-isoquinolinone is a key hydroxylated metabolite of isoquinoline, a common contaminant at tar-oil sites. The ratio of 1(2H)-isoquinolinone to its parent isoquinoline in groundwater is a proposed indicator of natural biological attenuation processes [6]. The metabolite shows a different ecotoxicological profile, particularly in Daphnia magna and Vibrio fischeri assays, where it exhibits toxicity that is not observed with the parent compound [7]. Its detection and quantification are therefore critical for accurate environmental risk assessment and monitoring bioremediation efforts.

Technical Documentation Hub

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